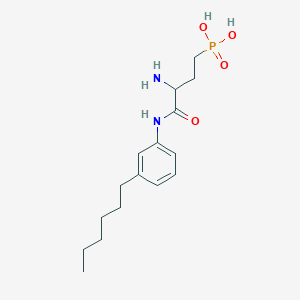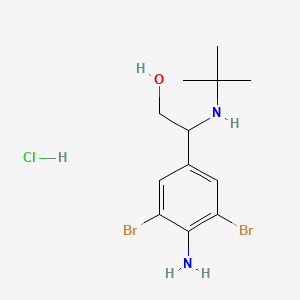
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride (2-AADB-TBAE;HCl) is an organic compound that is used in a variety of scientific research applications. It is a dibromo analog of 4-amino-2-tert-butylaminoethanol (4-ABAE) and has been used in a variety of biochemical, physiological, and pharmacological studies. Its structure is composed of an amine group, two bromine atoms, and a tert-butylamino group, all of which are attached to an ethanol molecule. The hydrochloride salt of this compound is water-soluble and is used in laboratory experiments to study the effects of this compound on various biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride involves the reaction of 4-Amino-3,5-dibromobenzonitrile with tert-Butylamine followed by reduction of the resulting imine to form the final product.
Starting Materials
4-Amino-3,5-dibromobenzonitrile, tert-Butylamine, Sodium borohydride, Hydrochloric acid, Methanol, Wate
Reaction
Step 1: Dissolve 4-Amino-3,5-dibromobenzonitrile (1.0 g, 3.2 mmol) and tert-Butylamine (0.5 mL, 4.0 mmol) in methanol (10 mL) and stir at room temperature for 24 h., Step 2: Add sodium borohydride (0.20 g, 5.3 mmol) to the reaction mixture and stir at room temperature for an additional 24 h., Step 3: Quench the reaction by slowly adding hydrochloric acid (1 M) until the pH reaches 2-3., Step 4: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in hydrochloric acid (1 M) and recrystallize from water to obtain the final product as a white solid.
科学研究应用
2-AADB-TBAE;HCl has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been used in the study of cell adhesion and as a potential therapeutic agent for the treatment of cancer. In addition, it has been used to study the effects of oxidative stress on cells and to study the effects of drugs on the central nervous system.
作用机制
2-AADB-TBAE;HCl is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It is believed to act by binding to the active site of the enzyme and blocking its activity. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
生化和生理效应
2-AADB-TBAE;HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. In addition, it has been shown to have anti-cancer activity, inhibiting the growth of tumor cells.
实验室实验的优点和局限性
The advantages of using 2-AADB-TBAE;HCl in laboratory experiments include its water-solubility and its ability to inhibit the enzyme acetylcholinesterase. The limitations of using this compound in laboratory experiments include its potential for toxicity and the need for proper handling and disposal of the compound.
未来方向
For research involving 2-AADB-TBAE;HCl include further study of its potential therapeutic applications, such as its use as an anti-cancer agent and its potential use in the treatment of neurological disorders. In addition, further research into its mechanism of action and its effects on biochemical and physiological processes is needed. Other future directions include the development of more efficient synthesis methods and the exploration of other potential applications of this compound.
属性
IUPAC Name |
2-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-10(6-17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKQVBZHZAKXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(CO)C1=CC(=C(C(=C1)Br)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

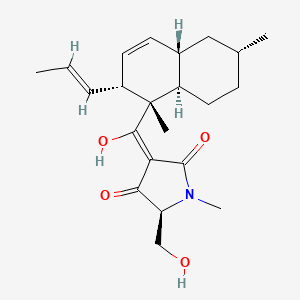
![2-Benzothiazolamine,N-[(1-methylethyl)carbonimidoyl]-(9CI)](/img/no-structure.png)
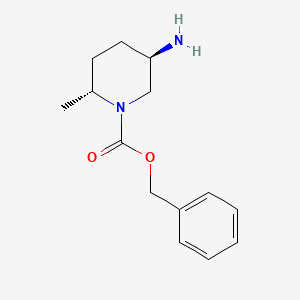
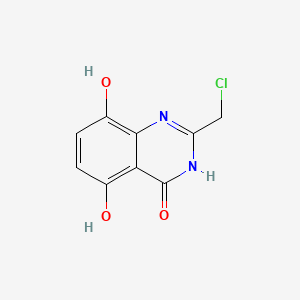
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
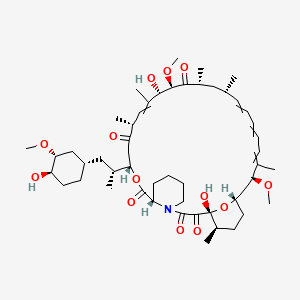
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
![Fucose, L-, [6-3H]](/img/structure/B570579.png)
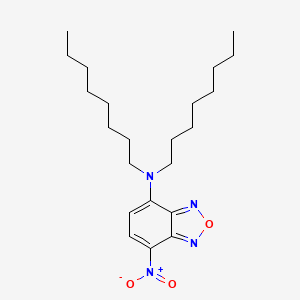
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)
